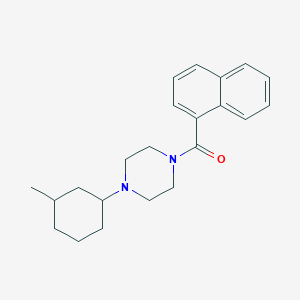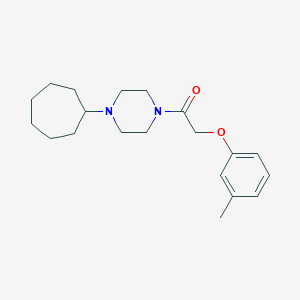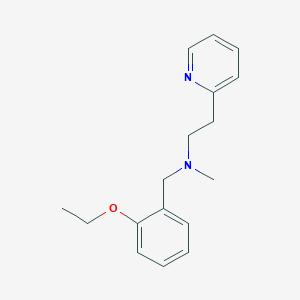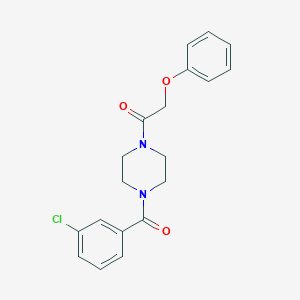![molecular formula C18H19N3O3S B249082 N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)
N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide, also known as PACAP, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PACAP is a synthetic peptide that is structurally similar to vasoactive intestinal peptide (VIP). It was first synthesized in 1989 by Arimura et al. as a potential therapeutic agent for the treatment of various diseases. Since then, PACAP has been extensively studied for its pharmacological properties and therapeutic potential.
作用機序
The mechanism of action of N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide is not fully understood. However, it is known to interact with three different G protein-coupled receptors, PAC1, VPAC1, and VPAC2. These receptors are widely expressed in various tissues and organs, including the brain, heart, and immune system. The activation of these receptors by N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide leads to the activation of various signaling pathways, including cyclic AMP (cAMP) and phosphoinositide 3-kinase (PI3K) pathways. These signaling pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide has been shown to have various biochemical and physiological effects. N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide has been shown to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are involved in neuronal survival and regeneration. N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10), and decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1beta (IL-1beta). Additionally, N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide has been shown to increase the levels of antioxidants, such as superoxide dismutase (SOD) and glutathione (GSH), which protect against oxidative stress.
実験室実験の利点と制限
One of the major advantages of using N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide in lab experiments is its high potency and specificity. N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide has been shown to have a high affinity for its receptors, which allows for a more precise and targeted activation of signaling pathways. Additionally, N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide is relatively stable and can be easily synthesized using SPPS techniques. However, one of the limitations of using N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide in lab experiments is its high cost. N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide is a synthetic peptide that is relatively expensive to produce, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide. One of the future directions is the development of N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide-based therapies for various diseases. N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide has shown promising results in preclinical studies for the treatment of various diseases, including neurological disorders, cardiovascular diseases, and cancer. However, further studies are needed to determine the safety and efficacy of N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide-based therapies in humans. Another future direction is the development of N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide analogs with improved pharmacological properties. N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide analogs with increased stability and potency may have better therapeutic potential than the native peptide. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide and its receptors, which may lead to the development of more targeted and effective therapies.
合成法
The synthesis of N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide involves the use of solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for the synthesis of peptides, including N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide. The synthesis of N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide has been shown to have neuroprotective effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide has also been shown to have cardioprotective effects in animal models of myocardial infarction and heart failure. Additionally, N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide has been shown to have anticancer effects in various types of cancer, including breast cancer, lung cancer, and pancreatic cancer.
特性
製品名 |
N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide |
|---|---|
分子式 |
C18H19N3O3S |
分子量 |
357.4 g/mol |
IUPAC名 |
N-[3-[(2-phenoxyacetyl)carbamothioylamino]phenyl]propanamide |
InChI |
InChI=1S/C18H19N3O3S/c1-2-16(22)19-13-7-6-8-14(11-13)20-18(25)21-17(23)12-24-15-9-4-3-5-10-15/h3-11H,2,12H2,1H3,(H,19,22)(H2,20,21,23,25) |
InChIキー |
MBJHLRVUPAFBQJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)COC2=CC=CC=C2 |
正規SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)COC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249000.png)

![1-(2-Chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249002.png)


![1-[4-(3-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone](/img/structure/B249009.png)
![1-[4-(2-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone](/img/structure/B249010.png)
![1-(3-Chlorobenzoyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249011.png)
![(2-Fluoro-phenyl)-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B249013.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B249014.png)
![1-(2,3-Dimethoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249017.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B249018.png)

![2-{4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249023.png)